1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a cyclopropane ring attached to a pyrazole ring, with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the reaction of 1-ethyl-1H-pyrazole with cyclopropane carboxylic acid derivatives. One common method is the condensation reaction of 1-ethyl-1H-pyrazole with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Lacks the ethyl group on the pyrazole ring.
1-(1-ethyl-1H-pyrazol-4-yl)propane-1-carboxylic acid: Similar but with a propane chain instead of a cyclopropane ring
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the ethyl group on the pyrazole ring and the cyclopropane ring
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-6-7(5-10-11)9(3-4-9)8(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
XBKQFOCHHBCYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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